molecular formula C24H23O3PRh B12352896 AcetylacetonatocarbonylTriphenylphosphineRhodium(I)

AcetylacetonatocarbonylTriphenylphosphineRhodium(I)

Cat. No.: B12352896
M. Wt: 493.3 g/mol
InChI Key: ZETXURAVPSJSPU-UHFFFAOYSA-O
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Chemical Reactions Analysis

Acetylacetonatocarbonyl Triphenylphosphine Rhodium(I) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetylacetonatocarbonyl Triphenylphosphine Rhodium(I) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Acetylacetonatocarbonyl Triphenylphosphine Rhodium(I) involves the coordination of the rhodium center with the ligands, which facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydroformylation reactions, the rhodium center coordinates with the alkene and carbon monoxide to form the desired aldehyde product .

Comparison with Similar Compounds

Similar compounds to Acetylacetonatocarbonyl Triphenylphosphine Rhodium(I) include:

    Rhodium(III) Acetate: Another rhodium-based catalyst with different ligands.

    Rhodium(II) Octanoate Dimer: A rhodium compound with different oxidation states and ligands.

    Rhodium(III) Iodide: A rhodium compound with iodide ligands.

Acetylacetonatocarbonyl Triphenylphosphine Rhodium(I) is unique due to its specific combination of ligands, which provides distinct catalytic properties and reactivity compared to other rhodium compounds .

Properties

Molecular Formula

C24H23O3PRh

Molecular Weight

493.3 g/mol

IUPAC Name

carbon monoxide;pentane-2,4-dione;rhodium;triphenylphosphanium

InChI

InChI=1S/C18H15P.C5H7O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3H,1-2H3;;/q;-1;;/p+1

InChI Key

ZETXURAVPSJSPU-UHFFFAOYSA-O

Canonical SMILES

CC(=O)[CH-]C(=O)C.[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Rh]

Origin of Product

United States

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